[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Description
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor modulator characterized by a naphthalen-1-ylmethanone core linked to an indole moiety substituted with a 2-hydroxypentyl chain. This compound belongs to a class of molecules designed to interact with cannabinoid receptors (CB1 and CB2), which are critical targets in neuropharmacology and pain management.
Properties
IUPAC Name |
[1-(2-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-8-18(26)15-25-16-22(20-12-5-6-14-23(20)25)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18,26H,2,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUPJBNCNTOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017865 | |
| Record name | JWH-018 N-(2-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936529-84-8 | |
| Record name | [1-(2-Hydroxypentyl)-1H-indol-3-yl]-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936529-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-018 N-(2-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indole Core Functionalization
The synthesis begins with the preparation of the indole core. A common approach involves the alkylation of indole at the 1-position using 2-hydroxypentyl bromide under basic conditions. For instance, reaction of indole with 2-hydroxypentyl bromide in dimethylformamide (DMF) at 80°C for 12 hours yields 1-(2-hydroxypentyl)indole. This intermediate is sensitive to oxidation, necessitating inert atmospheric conditions.
Friedel-Crafts Acylation with Naphthoyl Chloride
The acylated product is synthesized via Friedel-Crafts acylation. 1-(2-Hydroxypentyl)indole reacts with naphthalene-1-carbonyl chloride in dichloromethane (DCM) catalyzed by aluminum chloride (AlCl3). The reaction proceeds at 0°C to room temperature over 6 hours, yielding the crude product. Due to the hydroxyl group’s susceptibility to side reactions, protecting groups such as tert-butyldimethylsilyl (TBS) are often employed prior to acylation.
Table 1: Representative Reaction Conditions for Key Synthetic Steps
Optimization of Hydroxylation and Side-Chain Modification
Regioselective Hydroxylation Challenges
Introducing the hydroxyl group at the 2-position of the pentyl chain requires precise control. Methods such as Sharpless asymmetric dihydroxylation or enzymatic oxidation have been explored but face scalability issues. An alternative involves starting with 2-pentene derivatives, followed by epoxidation and acid-catalyzed ring opening to yield the 2-hydroxypentyl moiety. This approach achieves 75–80% regioselectivity but necessitates rigorous purification.
Protecting Group Strategies
The hydroxyl group’s reactivity during acylation complicates synthesis. Silane-based protectants (e.g., TBS ethers) are preferred due to their stability under Friedel-Crafts conditions. Post-acylation deprotection with TBAF in tetrahydrofuran (THF) restores the hydroxyl functionality without degrading the naphthoyl group.
Purification and Analytical Characterization
Chromatographic Separation
Crude reaction mixtures are purified via flash chromatography using silica gel and gradient elution (hexane:ethyl acetate 4:1 → 1:1). High-performance liquid chromatography (HPLC) with biphenyl columns further resolves positional isomers and byproducts. The PMC study highlights the use of a Kinetex® biphenyl column (100 × 2.1 mm, 1.7 μm) with methanol:acetonitrile (50:50) mobile phases to achieve baseline separation of hydroxylated analogs.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. The indole proton resonates at δ 7.2–7.4 ppm (1H, singlet), while the naphthoyl carbonyl carbon appears at δ 190–195 ppm in 13C NMR. LC-MS/MS analysis using electrospray ionization (ESI+) shows a molecular ion peak at m/z 358 [M+H]+, with characteristic fragments at m/z 155 and 127 corresponding to naphthoyl and indole cleavage.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The primary reaction JWH 018 N-(2-hydroxypentyl) metabolite undergoes is oxidation, where the hydroxyl group can be further oxidized to form carboxylic acids.
Reduction: Although less common, reduction reactions can occur, converting the hydroxyl group back to an alkyl group.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alkyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: JWH 018 N-(2-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry for the detection and quantification of JWH 018 in biological samples. It is also used in studies investigating the metabolic pathways of synthetic cannabinoids .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects .
Medicine: While not used therapeutically, JWH 018 N-(2-hydroxypentyl) metabolite is important in forensic medicine for detecting synthetic cannabinoid use in clinical and forensic toxicology .
Industry: In the industry, this compound is used in the development of analytical methods for the detection of synthetic cannabinoids in various products .
Mechanism of Action
JWH 018 N-(2-hydroxypentyl) metabolite exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of this metabolite to cannabinoid receptors mimics the effects of naturally occurring endocannabinoids, leading to altered neurotransmitter release and subsequent physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Hydroxyl vs. Halogen/Unsubstituted Chains : The hydroxyl group in the target compound increases polarity compared to AM-2201 (fluorinated) and JWH-018 (unsubstituted pentyl), likely reducing lipophilicity and blood-brain barrier penetration, which may diminish psychoactive effects .
- Metabolic Stability : Fluorinated analogs like AM-2201 resist oxidative metabolism, whereas hydroxylated derivatives may undergo rapid glucuronidation or oxidation, shortening their half-life .
Pharmacological and Binding Data
The table below compares receptor affinities and functional activities:
* In silico predictions suggest the hydroxyl group reduces CB1 affinity compared to AM-2201 but may enhance solubility for therapeutic applications .
Biological Activity
[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is a compound that has garnered attention due to its potential biological activity, particularly its interaction with cannabinoid receptors in the human body. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, receptor interactions, and relevant case studies.
- Molecular Formula : C24H23NO2
- Molecular Weight : 369.45 g/mol
- CAS Number : 1936529-84-8
The primary mechanism of action for this compound involves its role as an agonist at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.
Receptor Binding Affinity
Research indicates that synthetic cannabinoids like this compound exhibit high binding affinity for the CB1 receptor, which is predominantly located in the central nervous system. The compound's structure allows it to mimic natural cannabinoids, leading to effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Pharmacological Effects
The biological activity of this compound includes:
- Psychoactive Effects : Users report effects akin to those experienced with cannabis, including euphoria, altered perception, and relaxation.
- Analgesic Properties : Some studies suggest potential analgesic effects, making it a candidate for pain management.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through its action on CB2 receptors.
Case Studies and Research Findings
Several studies have investigated the prevalence and effects of synthetic cannabinoids in various populations:
- Prevalence Study in Poland :
- Forensic Analysis :
- Toxicological Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic pathways for [1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone, and what starting materials are typically used?
The synthesis involves multi-step organic reactions, often starting with indole and naphthalene derivatives. Key steps include:
- Friedel-Crafts acylation to couple the indole and naphthalene moieties.
- Hydroxypentyl chain introduction via alkylation or nucleophilic substitution, requiring protection-deprotection strategies (e.g., using tert-butyldimethylsilyl (TBS) groups) to ensure regioselectivity .
- Final purification via column chromatography or recrystallization.
Starting materials may include indole-3-carboxylic acid derivatives and functionalized naphthalenes.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural elucidation relies on:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity, particularly the hydroxypentyl chain and indole-naphthalene linkage .
- X-ray crystallography for absolute stereochemistry determination, especially if chiral centers are present .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. What biological activities have been reported for this compound, and which assays are used to evaluate them?
Reported activities include potential anti-inflammatory and anticancer properties , evaluated via:
- Cell viability assays (e.g., MTT or CCK-8) against cancer cell lines.
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) to probe mechanistic pathways .
- In silico docking to predict interactions with biological targets like cannabinoid receptors .
Q. What are the key physicochemical properties critical for its application in drug discovery?
- Solubility : Poor aqueous solubility, often addressed via salt formation or prodrug strategies.
- LogP : Estimated ~3.5–4.0, indicating moderate lipophilicity.
- Thermal stability : Assessed via differential scanning calorimetry (DSC), with decomposition temperatures >200°C .
Q. How is stereochemical purity ensured during synthesis, particularly for the hydroxypentyl side chain?
- Chiral chromatography (e.g., using Chiralpak® columns) to separate enantiomers.
- Optical rotation measurements to verify enantiomeric excess (ee).
- Asymmetric synthesis employing chiral catalysts (e.g., BINOL-derived ligands) .
Advanced Research Questions
Q. How can computational tools optimize synthetic routes and predict reaction outcomes?
- Retrosynthetic analysis using platforms like Chematica identifies viable pathways by simulating reaction networks .
- Density Functional Theory (DFT) calculations predict transition states and regioselectivity, particularly for electrophilic substitution on the indole ring .
- Machine learning models (e.g., IBM RXN) prioritize high-yield reactions based on historical data .
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity using unrelated assays (e.g., fluorescence polarization vs. radiometric assays).
- Metabolic stability testing : Rule out false negatives due to rapid degradation in vitro .
Q. How can deuterated analogs improve mechanistic studies of this compound?
- Deuterium labeling (e.g., at the hydroxypentyl chain) enhances NMR signal resolution for metabolic pathway tracing .
- Isotope effects study reaction mechanisms (e.g., kinetic isotope effects in enzyme inhibition) .
- MS imaging tracks compound distribution in tissues with minimal background interference .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Low yields in coupling steps : Optimize catalyst loading (e.g., use Pd/C or Grubbs catalyst) and solvent systems (e.g., switch from THF to DMF) .
- Purification bottlenecks : Replace column chromatography with crystallization or centrifugal partition chromatography.
- Exothermic reactions : Implement controlled batch reactors or flow chemistry setups .
Q. How do structural modifications (e.g., altering the hydroxypentyl chain length) impact bioactivity?
- Chain elongation (e.g., from pentyl to hexyl) may enhance membrane permeability but reduce solubility.
- Branching or cyclization of the side chain can improve target affinity, as shown in SAR studies on analogous indole derivatives .
- Hydroxyl group positioning influences hydrogen bonding with targets; molecular dynamics simulations guide optimal substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
